molecular formula C16H11N3OS2 B3002639 N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-3-carboxamide CAS No. 1706001-75-3

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-3-carboxamide

Cat. No.: B3002639
CAS No.: 1706001-75-3
M. Wt: 325.4
InChI Key: JYFFVSYUMMUXNW-UHFFFAOYSA-N
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Description

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C16H11N3OS2 and its molecular weight is 325.4. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of N-(2-(Imidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-3-carboxamide are the SIRT1 enzyme and epidermal growth factor receptor (EGFR) . SIRT1 is a key regulator of cellular stress response and longevity, while EGFR is a cell surface protein that binds to epidermal growth factor, triggering cell proliferation and differentiation .

Mode of Action

This compound binds to the SIRT1 enzyme-peptide substrate complex at an allosteric site amino-terminal to the catalytic domain, lowering the Michaelis constant for acetylated substrates This suggests that the compound enhances the enzymatic activity of SIRT1

Biochemical Pathways

The compound’s interaction with SIRT1 and EGFR suggests it may influence several biochemical pathways. SIRT1 is involved in various cellular processes, including DNA repair, cell cycle regulation, and apoptosis. EGFR activation triggers multiple downstream signaling pathways, including the PI3K/AKT, RAS/RAF/MEK/ERK, and JAK/STAT pathways, which regulate cell proliferation, survival, and differentiation .

Pharmacokinetics

The compound’s solubility and stability, which can influence its bioavailability and pharmacokinetics, may be inferred from the properties of related thiazole compounds .

Result of Action

The activation of SIRT1 and EGFR by this compound can lead to various cellular effects. Enhanced SIRT1 activity can promote cell survival under stress conditions, while EGFR activation can stimulate cell proliferation and differentiation . The exact molecular and cellular effects of this compound require further investigation.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect the compound’s stability and interaction with its targets. Thiazole compounds are generally stable and slightly soluble in water , suggesting that they can remain active in various physiological environments.

Properties

IUPAC Name

N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3OS2/c20-15(11-5-7-21-10-11)17-13-4-2-1-3-12(13)14-9-19-6-8-22-16(19)18-14/h1-10H,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYFFVSYUMMUXNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C=CSC3=N2)NC(=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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